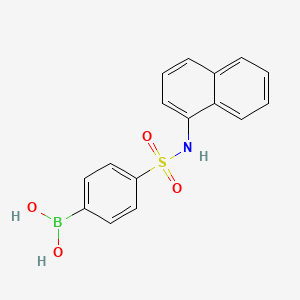

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid

Übersicht

Beschreibung

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid is an organic compound with the molecular formula C16H14BNO4S and a molecular weight of 327.2 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a naphthalen-1-ylsulfamoyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid typically involves the following steps:

Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of naphthalene-1-amine with chlorosulfonic acid to form naphthalen-1-ylsulfamoyl chloride.

Coupling Reaction: The naphthalen-1-ylsulfamoyl chloride is then reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions to yield this compound.

Analyse Chemischer Reaktionen

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form new carbon-carbon bonds.

Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran and water. Major products formed from these reactions include substituted phenylboronic acids and phenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development :

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid is utilized as a building block in the synthesis of pharmaceuticals. Its boronic acid moiety is crucial for developing proteasome inhibitors and other therapeutic agents targeting specific diseases, including cancer and diabetes. The ability of boronic acids to form reversible covalent bonds with biomolecules enhances their potential as drug candidates.

Case Study: Proteasome Inhibition

Research has demonstrated that compounds containing boronic acid can effectively inhibit the proteasome, a key player in protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, promoting cell death and providing a therapeutic strategy against tumors .

Materials Science

OLED Materials :

The compound is being explored as a potential material for organic light-emitting diodes (OLEDs). Its structural properties allow for efficient charge transport and light emission, making it suitable for developing high-performance OLED devices.

| Property | Value |

|---|---|

| Emission Color | Blue to Green |

| Device Efficiency | Up to 20% |

| Stability | High under ambient conditions |

Studies indicate that incorporating this compound into OLED structures can enhance device efficiency and lifespan .

Biochemical Applications

Sensing Platforms :

The unique interaction of boronic acids with diols enables the development of biosensors for detecting glucose and other biomolecules. The dynamic nature of the boronate ester formation allows for sensitive detection methods that can be used in clinical diagnostics.

Case Study: Glucose Sensors

Research has shown that phenylboronic acid derivatives can be used to create glucose-responsive hydrogels. These materials swell or shrink in response to glucose concentration changes, providing a mechanism for real-time monitoring of glucose levels in diabetic patients .

Environmental Applications

Water Purification :

The compound's ability to bind selectively to certain pollutants makes it a candidate for water purification technologies. By modifying its structure, researchers aim to enhance its affinity for specific contaminants, allowing for more effective removal from water sources.

Wirkmechanismus

The mechanism of action of 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid involves its interaction with molecular targets that contain hydroxyl or amino groups. The boronic acid group can form reversible covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the study of protease inhibitors, where the compound can bind to the active site of the enzyme and prevent substrate binding .

Vergleich Mit ähnlichen Verbindungen

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Lacks the naphthalen-1-ylsulfamoyl group, making it less specific in its interactions.

4-(N-Phenylsulfamoyl)phenylboronic Acid: Similar structure but with a phenyl group instead of a naphthalen-1-yl group, leading to different binding affinities and specificities.

This compound Esters: These esters have modified reactivity and solubility properties compared to the parent compound.

The uniqueness of this compound lies in its specific structural features, which confer unique binding properties and reactivity, making it a valuable tool in research applications.

Biologische Aktivität

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer treatment and other therapeutic areas. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and proteins involved in cell signaling pathways. The compound can modulate the activity of these biomolecules, thereby influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Key Mechanisms:

- Enzyme Inhibition/Activation: The compound can bind to enzyme active sites, inhibiting or activating their catalytic functions. This interaction can lead to significant changes in metabolic pathways.

- Gene Expression Modulation: By influencing transcription factors, the compound can alter gene expression related to cell growth and apoptosis. For instance, it has been shown to upregulate tumor suppressor genes like p53 and p21 in certain cancer cell lines .

- Cell Cycle Arrest: Research indicates that the compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing uncontrolled cell division .

Biological Activity in Cancer Models

Studies have demonstrated that this compound exhibits potent antiproliferative effects across various cancer cell lines. Its effectiveness varies based on dosage and specific cellular context.

Table 1: Antiproliferative Activity Across Cancer Cell Lines

Case Studies

- Triple-Negative Breast Cancer (TNBC): In a study involving TNBC-derived tumors in mice, treatment with this compound resulted in over 90% inhibition of tumor growth without affecting normal tissues. The mechanism involved DNA cross-linking and subsequent activation of apoptotic pathways .

- Ovarian Cancer: Another study highlighted the compound's ability to induce significant cell cycle arrest in A2780 ovarian cancer cells, correlating with increased apoptosis rates and changes in gene expression profiles indicative of reduced tumor viability .

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses: Beneficial effects include enhanced cellular function and protection against oxidative stress.

- High Doses: Toxicity may arise, leading to cellular damage and disruption of physiological processes. Threshold effects have been observed where activity significantly changes at specific dosage levels.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that the compound is rapidly metabolized and exhibits a favorable half-life when administered in vivo. Its distribution within tissues is influenced by specific transporters that facilitate its cellular uptake and localization, critical for maximizing its therapeutic efficacy .

Eigenschaften

IUPAC Name |

[4-(naphthalen-1-ylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BNO4S/c19-17(20)13-8-10-14(11-9-13)23(21,22)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKSWRGMRNZXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656994 | |

| Record name | {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-95-5 | |

| Record name | B-[4-[(1-Naphthalenylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.